1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride
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Overview
Description
1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of enaminones with hydrazines, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of catalysts such as iodine or copper, and solvents like dimethyl sulfoxide (DMSO) or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(4-methylpiperidin-1-yl)pyrazole: Similar structure but lacks the amine group.
3-(4-Methylpiperidin-1-yl)-1H-pyrazole-4-amine: Similar structure but different substitution pattern on the pyrazole ring.
Uniqueness
1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole ring and the piperidine moiety enhances its reactivity and potential as a versatile intermediate in chemical synthesis .
Properties
Molecular Formula |
C10H20Cl2N4 |
---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
1-methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H18N4.2ClH/c1-8-3-5-14(6-4-8)10-9(11)7-13(2)12-10;;/h7-8H,3-6,11H2,1-2H3;2*1H |
InChI Key |
XDASAJBNCKOLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C=C2N)C.Cl.Cl |
Origin of Product |
United States |
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